molecular formula C11H15NO2S B13567534 2-(4-(Methylsulfonyl)phenyl)pyrrolidine

2-(4-(Methylsulfonyl)phenyl)pyrrolidine

Cat. No.: B13567534
M. Wt: 225.31 g/mol
InChI Key: OYAAEDKXNSKBDC-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)pyrrolidine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a phenyl group substituted with a methylsulfonyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)phenyl)pyrrolidine typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-(Methylsulfonyl)phenyl)pyrrolidine exerts its effects is primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme plays a key role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, the compound can reduce the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Methylsulfonyl)phenyl)pyrrolidine stands out due to its pyrrolidine ring, which imparts unique steric and electronic properties compared to other similar compounds. This structural difference can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)pyrrolidine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3

InChI Key

OYAAEDKXNSKBDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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